2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide
Description
2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide is a synthetic small molecule featuring a benzoxazole-thioether scaffold linked to an N-isopropylacetamide moiety. This compound is part of a broader class of benzoxazole derivatives known for their diverse pharmacological activities, including cytotoxicity, neuroprotection, and enzyme inhibition . Its structure is characterized by the benzo[d]oxazole ring system, a sulfur atom at the 2-position, and an acetamide group substituted with an isopropyl chain. The compound’s synthetic accessibility and structural flexibility make it a candidate for drug discovery, particularly in oncology and neurodegenerative disease research.
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)13-11(15)7-17-12-14-9-5-3-4-6-10(9)16-12/h3-6,8H,7H2,1-2H3,(H,13,15) |
InChI Key |
XEPHKRMRJLVDQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide typically involves the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide to form benzo[d]oxazole-2-thiol . This intermediate is then reacted with isopropylamine and acetic anhydride to yield the final product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antibacterial and antifungal effects. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Cytotoxic Analogues (12 Series)
Compounds 12c–12h () share the benzoxazole-thioacetamide core but differ in substituents on the acetamide and benzamide groups. For example:
- 12d : 4–(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide
- 12e : N-(Tert-butyl)-4–(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide
Key Findings :
- Cytotoxicity : Compounds with electron-withdrawing groups (e.g., Cl in 12e) showed enhanced cytotoxicity against HepG2 cells compared to electron-donating groups (e.g., methyl in 12f) .
- Apoptotic Activity : Upregulation of pro-apoptotic BAX and Caspase-3 proteins and downregulation of anti-apoptotic Bcl-2 were observed, with 12e exhibiting the strongest apoptotic induction .
Neuroprotective Analogues (5 Series)
Compounds 5t–5v () incorporate a 1,3,4-thiadiazole ring instead of a benzamide group. Examples include:
- 5t : 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
- 5u : 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide
Key Findings :
- Neuroprotection : Compounds with halogenated aryl groups (e.g., 5u ) demonstrated superior neuroprotective effects against Aβ25-35-induced toxicity in PC12 cells, with cell viability exceeding 80% at 10 µM .
- Structure-Activity Relationship (SAR) : Fluorine and chlorine substituents enhanced blood-brain barrier permeability and target engagement compared to alkyl groups .
VEGFR-2 Inhibitors (8 Series)
Compounds 8a–8b () feature a p-tolylbenzamide group:
- 8a : 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(p-tolyl)benzamide
- 8b : 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide
Key Findings :
- Anti-Proliferative Activity : 8b (IC₅₀ = 1.2 µM) outperformed 8a (IC₅₀ = 3.8 µM) in inhibiting VEGFR-2, attributed to the 5-chloro substituent enhancing binding affinity .
Comparative Data Tables
Table 1: Cytotoxicity and Structural Features of Selected Analogues
| Compound | Substituent(s) | Cytotoxicity (HepG2 IC₅₀, µM) | Apoptotic Protein Modulation |
|---|---|---|---|
| 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide | N-isopropyl | Not reported | Not evaluated |
| 12e | 5-Cl, N-tert-butyl | ~2.5 | BAX↑, Bcl-2↓, Caspase-3↑ |
| 12d | N-tert-butyl | ~5.0 | Moderate modulation |
Table 2: Neuroprotective Activity of Thiadiazole Derivatives
| Compound | Aryl Substituent | Cell Viability (%) at 10 µM | Melting Point (°C) |
|---|---|---|---|
| 5t | 2,5-Difluorophenyl | 78 | 207–208 |
| 5u | 2-Chloro-5-fluorophenyl | 85 | 207.7–209 |
| 5v | 3,5-Dimethylphenyl | 65 | 261–262 |
Table 3: Anti-Proliferative Activity of VEGFR-2 Inhibitors
| Compound | Substituent | VEGFR-2 IC₅₀ (µM) |
|---|---|---|
| 8a | None | 3.8 |
| 8b | 5-Chloro | 1.2 |
Key Trends and Insights
Substituent Effects :
- Electron-withdrawing groups (Cl, F) enhance cytotoxicity and target binding (e.g., 12e , 8b ) .
- Bulky alkyl groups (tert-butyl) improve metabolic stability but may reduce solubility compared to smaller chains (isopropyl) .
Scaffold Modifications :
- Replacing benzamide with 1,3,4-thiadiazole (e.g., 5t–5v ) shifts activity toward neuroprotection, likely due to improved CNS penetration .
Biological Assays :
- Cytotoxicity studies predominantly use MTT assays (), while anti-proliferative evaluations employ SRB assays () .
Limitations :
- Data on 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide’s specific biological activities are sparse in the provided evidence, necessitating further experimental validation.
Biological Activity
The compound 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide is a derivative of benzoxazole, a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its neuroprotective, antimicrobial, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide can be represented as follows:
This compound features a benzoxazole core, which is linked to an isopropylacetamide group through a thioether linkage. The presence of the benzoxazole moiety is critical for its biological activity.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of benzoxazole derivatives against neurodegenerative conditions such as Alzheimer's disease. Specifically, compounds similar to 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide have been shown to exert protective effects on PC12 cells exposed to β-amyloid (Aβ) peptides.
The proposed mechanism involves modulation of key signaling pathways:
- Akt/GSK-3β/NF-κB Pathway : This pathway is crucial in neuronal survival and apoptosis regulation. The compound significantly reduced the expression of pro-apoptotic factors (Bax) while increasing anti-apoptotic factors (Bcl-2), thereby promoting cell survival .
- BACE1 Inhibition : The compound inhibited the expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which is pivotal in Aβ production. This inhibition is essential for reducing Aβ accumulation in neuronal cells .
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have been well documented. In particular, studies have demonstrated that compounds with a similar structure exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal efficacy against Candida albicans.
Antimicrobial Efficacy
Research indicates that the minimum inhibitory concentrations (MIC) for various derivatives range from 7.81 to 250 μg/ml, showcasing their potential as antimicrobial agents. Notably, some compounds displayed lower toxicity towards normal cells compared to cancer cells, suggesting their utility in therapeutic applications .
Anticancer Activity
Benzoxazole derivatives have also been investigated for their anticancer properties. The compound's ability to induce cytotoxicity in various cancer cell lines has been explored.
Case Studies
- Breast Cancer : Compounds similar to 2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide were found to exhibit significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7).
- Lung and Prostate Cancer : Studies revealed that these compounds can inhibit the proliferation of lung (A549) and prostate cancer cells (PC3), indicating broad-spectrum anticancer potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Research has shown that modifications to the benzoxazole ring can enhance or diminish biological efficacy. For example, substituents that increase electron density can improve antimicrobial activity against specific pathogens .
| Compound | Activity Type | MIC (µg/ml) | Cell Line Tested |
|---|---|---|---|
| 5c | Neuroprotection | Not specified | PC12 |
| Compound A | Antimicrobial | 7.81 - 250 | Bacillus subtilis |
| Compound B | Anticancer | Not specified | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
